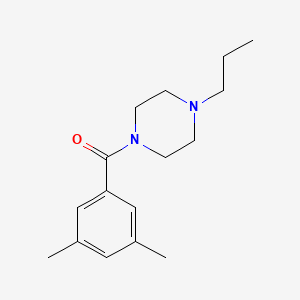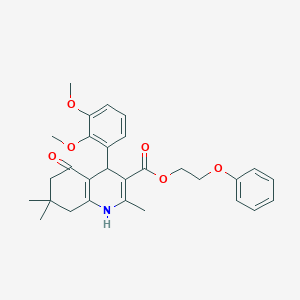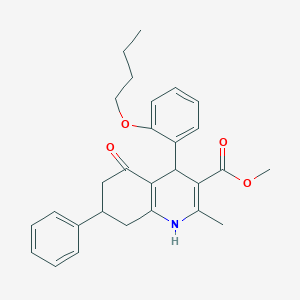![molecular formula C17H20N2O3S B5151425 4-[(diethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5151425.png)
4-[(diethylamino)sulfonyl]-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Diethylamino)sulfonyl]-N-phenylbenzamide, commonly known as DEAB, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. DEAB is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of many endogenous and exogenous compounds.
作用機序
DEAB inhibits 4-[(diethylamino)sulfonyl]-N-phenylbenzamide by binding to the enzyme's active site, thereby preventing the metabolism of its substrates. 4-[(diethylamino)sulfonyl]-N-phenylbenzamide is involved in the metabolism of various compounds, including retinoids, amino acids, and neurotransmitters. Inhibition of 4-[(diethylamino)sulfonyl]-N-phenylbenzamide by DEAB has been shown to have various effects on cellular processes, including the regulation of stem cell differentiation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DEAB has various biochemical and physiological effects on cells. Inhibition of 4-[(diethylamino)sulfonyl]-N-phenylbenzamide by DEAB has been shown to regulate the differentiation of stem cells by altering the levels of retinoic acid, a crucial regulator of stem cell differentiation. DEAB has also been shown to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS) and inhibiting the expression of anti-apoptotic proteins.
実験室実験の利点と制限
DEAB has several advantages and limitations for lab experiments. One of the significant advantages of DEAB is its specificity for 4-[(diethylamino)sulfonyl]-N-phenylbenzamide, which allows researchers to study the effects of 4-[(diethylamino)sulfonyl]-N-phenylbenzamide inhibition without interfering with other cellular processes. However, DEAB has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, DEAB can be toxic to cells at high concentrations, which can limit its use in some experiments.
将来の方向性
DEAB has several potential future directions in scientific research. One potential direction is the study of its effects on cancer stem cells, which are known to have high levels of 4-[(diethylamino)sulfonyl]-N-phenylbenzamide activity. DEAB could be used to target cancer stem cells and inhibit their growth and differentiation. Additionally, DEAB could be used in the development of new drugs that target 4-[(diethylamino)sulfonyl]-N-phenylbenzamide and have applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion:
In conclusion, DEAB is a potent 4-[(diethylamino)sulfonyl]-N-phenylbenzamide inhibitor that has various applications in scientific research. Its specificity for 4-[(diethylamino)sulfonyl]-N-phenylbenzamide makes it a valuable tool for studying the effects of 4-[(diethylamino)sulfonyl]-N-phenylbenzamide inhibition on cellular processes. DEAB has various biochemical and physiological effects on cells, including the regulation of stem cell differentiation and the induction of apoptosis in cancer cells. While DEAB has limitations in terms of its solubility and stability, it has several potential future directions in scientific research, including the study of its effects on cancer stem cells and the development of new drugs that target 4-[(diethylamino)sulfonyl]-N-phenylbenzamide.
合成法
DEAB can be synthesized using a multi-step process that involves the reaction of N-phenylbenzamide with diethylsulfamoyl chloride. The resulting product is then treated with diethylamine to form DEAB. The purity of DEAB can be improved using various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
DEAB has been extensively used in scientific research as an 4-[(diethylamino)sulfonyl]-N-phenylbenzamide inhibitor. 4-[(diethylamino)sulfonyl]-N-phenylbenzamide plays a crucial role in the metabolism of many endogenous and exogenous compounds, including drugs, toxins, and carcinogens. Inhibition of 4-[(diethylamino)sulfonyl]-N-phenylbenzamide by DEAB has been shown to have various applications in research, including the study of stem cell differentiation, cancer biology, and drug metabolism.
特性
IUPAC Name |
4-(diethylsulfamoyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-19(4-2)23(21,22)16-12-10-14(11-13-16)17(20)18-15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPDLMAYHNSKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-phenylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5151349.png)

![1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5151363.png)
![dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate](/img/structure/B5151368.png)
![2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene](/img/structure/B5151372.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5151376.png)



![[4-(3-methoxybenzyl)-1-(3-phenyl-2-propynoyl)-4-piperidinyl]methanol](/img/structure/B5151409.png)
![N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5151414.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5151423.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5151432.png)
![5,5-dimethyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B5151441.png)